N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is a benzamide-derived compound characterized by a trifluoromethylphenyl group and a pyridazine ring substituted with a morpholine moiety.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-4-16(13-17)21(30)26-18-6-2-3-15(14-18)19-7-8-20(28-27-19)29-9-11-31-12-10-29/h1-8,13-14H,9-12H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDNNTCSBWDTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis.
Biological Activity
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique trifluoromethyl group and morpholinopyridazine moiety, presents a promising scaffold for the development of new therapeutic agents.
- Molecular Formula : C17H16F3N3O
- Molecular Weight : 345.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects. For instance, research on related benzamides has shown modulation of the serotonergic system, particularly through 5-HT receptor interactions, which are crucial in managing mood disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant-Like Effects : A study investigating similar compounds demonstrated significant antidepressant-like effects in mice models. The mechanism was attributed to the modulation of the serotonergic system, particularly involving 5-HT1A and 5-HT3 receptors. The compound exhibited a low potential for inducing acute toxicity, suggesting a favorable safety profile for further development .
- Anticancer Activity : Another investigation into structurally related compounds highlighted their potential anticancer properties. These compounds were found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Research Findings
The following key findings have emerged from recent research:
- Serotonergic System Modulation : Compounds with similar structures have been shown to enhance serotonin levels, which is critical for mood regulation.
- Inhibition of Tumor Growth : In vitro studies suggest that these compounds can significantly reduce the viability of cancer cells, indicating potential as anticancer agents.
Comparison with Similar Compounds
Key Observations :
- Morpholine vs.
- Heterocyclic Variations : Quinazoline () and pyrazolopyrimidine () substituents demonstrate that aromatic heterocycles enhance kinase inhibition, suggesting the target’s pyridazine-morpholine group could similarly optimize binding.
Physicochemical Properties
- Trifluoromethyl Group : Common across all analogs; increases lipophilicity (logP) and resistance to oxidative metabolism.
- Morpholine Substituent: Improves aqueous solubility compared to non-polar groups (e.g., bromine in ) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki-Miyaura cross-coupling, and amide bond formation. For example, coupling a pyridazine-morpholine intermediate with a trifluoromethylbenzoyl chloride derivative under anhydrous conditions (e.g., DMF solvent, DIPEA base) can yield the target compound . Yield optimization may require temperature control (e.g., 60–80°C for cross-coupling) and catalysts like Pd(PPh₃)₄. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How is the structural integrity of this compound validated in research settings?
- Methodology : Advanced analytical techniques are employed:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 456.13 [M+H]⁺).
- X-ray Crystallography : Resolve 3D conformation and confirm morpholine-pyridazine ring geometry .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Methodology : Target identification involves computational docking (AutoDock Vina) to predict binding affinities to kinases or receptors. Preliminary studies suggest interactions with ATP-binding pockets in cancer-related kinases (e.g., PI3K/AKT pathway) due to the morpholine-pyridazine scaffold’s electron-rich regions . In vitro assays (e.g., kinase inhibition) validate these predictions .
Advanced Research Questions
Q. How do researchers resolve contradictions in antiproliferative activity data across different cell lines?
- Methodology : Discrepancies may arise due to cell-specific uptake or metabolic differences. Strategies include:
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure levels with efficacy.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify resistance factors (e.g., efflux pumps like P-gp).
- Dose-Response Analysis : Compare IC₅₀ values in sensitive vs. resistant lines (e.g., HeLa vs. A549) .
Q. What experimental designs are recommended for studying metabolic stability and CYP450 interactions?
- Methodology :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS to calculate half-life (t₁/₂).
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition.
- Metabolite Identification : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the pyridazine ring) .
Q. How can molecular dynamics simulations enhance understanding of binding mode flexibility?
- Methodology : After docking (AutoDock Vina), run MD simulations (e.g., GROMACS) for 100 ns to study:
- Ligand-Protein Stability : RMSD/RMSF analysis of the morpholine-pyridazine core in kinase binding sites.
- Solvent Effects : Free-energy calculations (MM-PBSA) to quantify contributions of hydrophobic trifluoromethyl groups .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodology :
- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Prodrug Design : Modify the benzamide group with ester linkages to enhance tumor-specific activation.
- Toxicogenomics : RNA-seq of treated tissues (e.g., liver) to detect dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
